molecular formula C36H22N4S4 B1418086 5,10,15,20-Tetra-2-thienyl-Porphine CAS No. 22112-87-4

5,10,15,20-Tetra-2-thienyl-Porphine

Cat. No. B1418086
CAS RN: 22112-87-4
M. Wt: 638.9 g/mol
InChI Key: QTBZIEZZDWDDFD-UHFFFAOYSA-N
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Description

5,10,15,20-Tetra-2-thienyl-Porphine is a chemical compound with the molecular formula C36H22N4S4 . It is also known by other names such as Tetra (2-Thienyl)Porphin and 5,10,15,20-tetrathiophen-2-yl-21,23-dihydroporphyrin .


Molecular Structure Analysis

The molecular structure of 5,10,15,20-Tetra-2-thienyl-Porphine is complex, with a molecular weight of 638.85 . The exact structure details are not available in the search results.


Physical And Chemical Properties Analysis

5,10,15,20-Tetra-2-thienyl-Porphine has a molecular weight of 638.84700 . The exact density, boiling point, and melting point are not specified in the search results .

Scientific Research Applications

Synthesis and Characterization

5,10,15,20-Tetra-2-thienyl-Porphine and its derivatives are synthesized through the direct condensation of substituted benzaldehydes with pyrrole, leading to various nitrogen heterocycle porphyrins. These compounds have been characterized using techniques like MS, 1H NMR, IR, and UV-vis, revealing their potential for further scientific and medical applications due to their unique structural properties (Guo, Li, & Zhang, 2003).

Biological Activity

Research has explored the biological activities of these porphyrins, particularly their anticancer properties. For instance, their effectiveness against liver cancer cells, stomach tumor cells, and nasopharyngeal carcinoma cancer cells has been tested, showing promising results compared to traditional treatments like cis-platinum and 5-Fluorouracil (Guo, Li, & Zhang, 2003).

Photophysical and Coordination Chemistry

The photophysical properties and coordination chemistry of these porphyrins are subjects of interest due to their implications in various scientific fields. Studies on their complexation kinetics with metals like copper acetate and their basic properties in different solvents provide insights into their reactivity and potential applications in areas such as sensor technology and photodynamic therapy (Puhovskaya, Ivanova, Glazunov, & Semeikin, 2018).

Supramolecular Detection of Phospholipids

The use of tetra(hydroxyphenyl) porphyrins as fluorescence probes for the supramolecular detection of phospholipids showcases the versatility of porphyrin derivatives in analytical chemistry. These probes offer advantages in terms of response factors and detection ranges, providing valuable tools for lipid research (Ibrahim, Kasselouri, Raynal, Pansu, & Prognon, 2011).

properties

IUPAC Name

5,10,15,20-tetrathiophen-2-yl-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22N4S4/c1-5-29(41-17-1)33-21-9-11-23(37-21)34(30-6-2-18-42-30)25-13-15-27(39-25)36(32-8-4-20-44-32)28-16-14-26(40-28)35(31-7-3-19-43-31)24-12-10-22(33)38-24/h1-20,37,40H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBZIEZZDWDDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CS7)C8=CC=CS8)C=C4)C9=CC=CS9)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22N4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10,15,20-Tetra-2-thienyl-Porphine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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